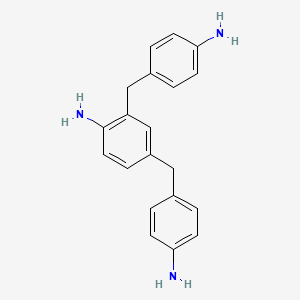

2,4-Bis(p-aminobenzyl)aniline

Description

Contextualization within Methylene (B1212753) Diphenyl Diamine (MDA) Isomer Chemistry

The production of Methylene Diphenyl Diamine (MDA), a key precursor for Methylene Diphenyl Diisocyanate (MDI) and polyurethanes, is a complex process that yields a mixture of isomers and oligomers. acs.orgwikipedia.org The primary reaction involves the acid-catalyzed condensation of aniline (B41778) and formaldehyde (B43269). portfolio-pplus.comsunkaier.com While the main products are the 2,2’-, 2,4’-, and 4,4’-MDA isomers, the reaction conditions also lead to the formation of higher molecular weight polymethylenedianilines (PMA or PMDA). portfolio-pplus.comresearchgate.net

2,4-Bis(p-aminobenzyl)aniline is one such higher oligomer, specifically a triamine, formed during this condensation process. google.comnasa.gov Its formation is a direct consequence of the reaction mechanism where aniline molecules are linked by methylene bridges derived from formaldehyde. chemedx.org The relative proportions of MDA isomers and these higher polyamines, including this compound, can be controlled by adjusting the molar ratio of aniline to formaldehyde. google.com To maximize the yield of this aromatic triamine, an aniline-to-formaldehyde ratio of at least 2.0 to 1, and preferably around 2.8-3.0 to 1, is often employed. google.com This places this compound squarely within the chemical landscape of MDA production, representing a more complex, branched structure compared to the simpler diamine isomers.

Significance of Tri-Functional Aromatic Amine Structures in Polymer Chemistry

The presence of three primary amine groups makes this compound a tri-functional molecule, a feature of great importance in polymer chemistry. While di-functional molecules like MDA form linear polymer chains, tri-functional amines act as cross-linking agents, creating a three-dimensional network structure. threebond.co.jp This cross-linking is crucial for enhancing the properties of thermosetting polymers such as epoxy resins and polyurethanes.

When used as a curing agent for epoxy resins, each of the three amine groups can react with an epoxy group, leading to a highly cross-linked and rigid polymer network. threebond.co.jpgoogle.com This increased cross-link density typically results in materials with:

Higher glass transition temperatures (Tg)

Improved thermal stability researchgate.net

Enhanced mechanical properties, such as stiffness and strength google.com

Greater chemical resistance specialchem.com

The structure of this compound, with its three aromatic rings linked by methylene bridges, contributes to the rigidity and thermal stability of the resulting polymer. This makes it a valuable component in formulations for high-performance adhesives, coatings, and composite materials where durability under harsh conditions is paramount. researchgate.netprepchem.com Its hydrogenation product, 2,4-bis(aminocyclohexylmethyl)cyclohexylamine, is an intermediate for the corresponding triisocyanate, which is used in the preparation of specialized polyurethane materials. google.com

Historical Perspectives on the Development of Polymethylenedianilines and Related Oligomers

The study of the reaction between aniline and formaldehyde dates back to the early days of polymer chemistry. The initial focus was on understanding the formation of aniline-formaldehyde resins, which are complex, cross-linked polymers. chemedx.orgulster.ac.uk Kinetic studies on the condensation of anilines with formaldehyde in acidic conditions were undertaken to elucidate the reaction mechanism. acs.org These studies revealed that the reaction is first-order with respect to formaldehyde and proceeds through the formation of aminobenzyl alcohol intermediates. researchgate.net

The industrial importance of this reaction grew with the demand for polyurethanes, which drove the large-scale production of MDA as a precursor to MDI. wikipedia.orgsunkaier.com It was in this context that the mixture of reaction products, known as polymeric MDA or PMDA, was more thoroughly investigated. portfolio-pplus.comresearchgate.net Initially considered by-products, the higher oligomers like this compound were found to be useful in their own right. Their ability to introduce branching and increase cross-link density was recognized as a way to modify and enhance the properties of the final polymer products. google.comgoogle.com This led to processes designed not just to produce pure MDA isomers but also to control the distribution of these higher polyamines to create tailored polymer properties.

Chemical and Physical Properties

Interactive Data Table of Physical Properties:

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C20H21N3 | echemi.comechemi.com |

| Molecular Weight | 303.41 g/mol | noaa.govnoaa.gov |

| Appearance | Brown solid | chemicalbook.comnih.gov |

| Melting Point | 133-135 °C | echemi.comechemi.com |

| Boiling Point | 543.2 °C at 760 mmHg | echemi.comechemi.com |

| Density | 1.189 g/cm³ | echemi.comechemi.com |

| Flash Point | 316.2 °C | echemi.comechemi.com |

| Water Solubility | < 1 mg/mL at 21.5 °C | nih.govnoaa.gov |

| Refractive Index | 1.69 | echemi.comechemi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

25834-80-4 |

|---|---|

Molecular Formula |

C20H21N3 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

2,4-bis[(4-aminophenyl)methyl]aniline |

InChI |

InChI=1S/C20H21N3/c21-18-6-1-14(2-7-18)11-16-5-10-20(23)17(13-16)12-15-3-8-19(22)9-4-15/h1-10,13H,11-12,21-23H2 |

InChI Key |

KKVLCJIOPNYOQN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N)N |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N)N |

Other CAS No. |

25834-80-4 |

physical_description |

2,4-bis(p-aminobenzyl)aniline is a brown solid. (NTP, 1992) |

solubility |

less than 1 mg/mL at 70.7° F (NTP, 1992) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2,4 Bis P Aminobenzyl Aniline

Industrial Preparations and Optimization Strategies

The synthesis of 2,4-Bis(p-aminobenzyl)aniline on an industrial scale is predominantly achieved through the condensation reaction of aniline (B41778) with formaldehyde (B43269) in the presence of an acid catalyst, such as hydrochloric acid. google.comnih.govgoogle.com The resulting product is a mixture of di- and polyamines of the diphenylmethane (B89790) series, from which the desired triamine is separated and purified. google.com

Aniline-Formaldehyde Condensation Processes

The core of the industrial synthesis is the reaction between aniline and formaldehyde, which can be sourced as formalin (an aqueous solution) or paraformaldehyde (a solid). google.com The reaction conditions, particularly the reactant stoichiometry and the nature of the acidic medium, are critical in determining the final product distribution. google.com

The molar ratio of aniline to formaldehyde is a key parameter in maximizing the yield of the desired aromatic triamine, this compound. To favor the formation of the triamine, the aniline-to-formaldehyde ratio should be at least 2.02:1, with preferable ratios in the range of 2.8:1 to 3.0:1. google.com Higher or lower ratios can be utilized, but they affect the relative proportions of the resulting amines in the product mixture. google.com

The reaction is typically carried out in the presence of a strong acid like hydrochloric acid. google.comgoogle.com The acid acts as a catalyst, protonating formaldehyde and enhancing its electrophilicity, which facilitates the subsequent reaction with aniline. ulster.ac.uk The ratio of aniline to hydrochloric acid also plays a role; for instance, a molar ratio of approximately 0.92:1 has been used in specific preparations. google.com The reaction is often initiated at a lower temperature (e.g., 20-42°C) and then continued at a higher temperature (e.g., 65°C) for several hours to drive the condensation process. google.com The acidic environment is crucial for the conversion of intermediate secondary amines to the final primary amine products. google.com

| Parameter | Recommended Ratio | Rationale | Source |

|---|---|---|---|

| Aniline : Formaldehyde (molar ratio) | ≥ 2.02:1 (preferably 2.8:1 to 3.0:1) | Maximizes the yield of the aromatic triamine. | google.com |

| Aniline : HCl (molar ratio) | ~0.92:1 (example) | Catalyzes the condensation reaction. | google.com |

Following the condensation reaction, the reaction mixture contains the desired this compound, unreacted aniline, and other methylene-bridged polyamines like 4,4'-methylenedianiline (B154101). google.comgoogle.com The purification process begins with the neutralization of the acid catalyst, typically by adding an aqueous sodium hydroxide (B78521) solution. google.com This step separates the mixture into an organic phase containing the amines and an aqueous phase. google.com

The primary method for separating the components of the organic phase is distillation. google.com Unreacted aniline and lower molecular weight products such as methylenedianiline are removed by distillation, leaving behind a crude mixture enriched in this compound. google.com This crude product can be further purified by distillation to obtain the final, high-purity aromatic triamine. google.com Other purification strategies can involve washing the organic phase with water followed by further fractionation. google.com

Mechanistic Elucidation of Formation Pathways

The formation of this compound and its isomers from aniline and formaldehyde is a complex process involving multiple elementary steps. Quantum chemical investigations have been instrumental in elucidating the reaction mechanism, identifying key intermediates, and analyzing the energetic landscape of the reaction.

Quantum Chemical Investigations of Intermediate Species Formation

Quantum chemical methods, such as the G3MP2B3 composite method, have been employed to model the reaction mechanism of methylenedianiline (MDA) formation, which shares common intermediates and pathways with the formation of this compound. mdpi.comresearchgate.net These studies propose a molecular mechanism that begins with the reaction of aniline and formaldehyde in an acidic medium. researchgate.netnih.gov

The reaction is initiated by the formation of N-hydroxymethyl aniline. nih.gov In the acidic environment, this intermediate rapidly loses water to form an N-methylidene anilinium ion. nih.gov This electrophilic species then reacts with another aniline molecule to form N-(p-aminobenzyl)aniline (PABA). nih.gov The formation of 2,4-isomers is a plausible side reaction. researchgate.net Computational studies have analyzed the thermodynamics of competing reactions, including the formation of protonated p-aminobenzylaniline (PABAH+), o-aminobenzylaniline (OABAH+), and various MDAH+ isomers such as 2,4-MDAH+. mdpi.comresearchgate.net The formation of a significant amount of 2,4-MDA is considered plausible due to a low-lying transition state. researchgate.netnih.gov

Energetic Analysis of Transition States in Acid-Catalyzed Condensations

Energetic analysis of the reaction pathway provides insight into the feasibility and kinetics of each step. The highest energy transition state along the entire reaction mechanism for MDA formation is the initial addition of formaldehyde to aniline, which involves a six-membered ring structure. mdpi.com The presence of a solvent, such as aniline or water, significantly alters the energy profile of the reaction, generally lowering the energy of transition states and stabilizing the final products. mdpi.com

For example, the activation energy for the C-C bond scission of protonated N-(p-aminobenzyl)aniline (PABAH+) to form aniline and 4-methylidenecyclohexa-2,5-diene-1-iminium (MCH+) is calculated to be 104.0 kJ/mol. nih.gov The subsequent reaction of MCH+ with another aniline molecule to form protonated 4,4'-methylenedianiline has a low energy barrier. nih.gov The formation of isomers like 2,4-MDAH+ also proceeds through specific transition states, and their relative energies influence the final product distribution. researchgate.net

| Species/Transition State | Description | Calculated Relative Energy (kJ/mol) | Source |

|---|---|---|---|

| TS1 | Transition state for formaldehyde addition to aniline (gas phase) | 60.7 | mdpi.com |

| IM4H+ (PABAH+) | Protonated N-(p-aminobenzyl)aniline complex with water | -210.0 | nih.gov |

| TS5 | Transition state for C-C bond scission in PABAH+ | Activation energy of 104.0 | nih.gov |

Competitive Reaction Pathways Leading to Isomeric Byproducts

The synthesis of this compound is frequently accomplished through the acid-catalyzed condensation of aniline and formaldehyde. google.com This process, however, is not perfectly selective and can lead to a mixture of isomers and other byproducts. The formation of these undesired products arises from the multiple reactive sites on the aniline molecule and the complex cascade of reactions that occur.

The reaction between aniline and formaldehyde in an acidic medium is a key process in the production of methylene (B1212753) diphenyl diamine (MDA), of which this compound is a component. mdpi.comresearchgate.net During this reaction, competitive pathways can lead to the formation of various isomers. Computational studies have shown that the addition of aniline to the intermediate 4-methylidenecyclohexa-2,5-diene-1-iminium ion can occur at both the ortho and para positions of the aniline molecule. mdpi.com This results in the formation of not only the desired 4,4'-isomer but also the 2,4'- and 2,2'-isomers of MDA. mdpi.comsabtechmachine.com The conditions of the condensation reaction, including temperature and catalyst concentration, play a crucial role in determining the relative proportions of these isomers in the final product mixture. researchgate.netsabtechmachine.com For instance, the condensation temperature is typically controlled between 50-80°C, with a subsequent rearrangement step at 90-150°C to influence the final isomer distribution. sabtechmachine.com

In addition to isomeric forms of the main product, other side reactions can occur. One notable byproduct is the formation of N-methyl compounds. google.com These arise from the reaction of formaldehyde with the amino groups of aniline or the resulting diamine products. The presence of these impurities can significantly impact the quality and performance of the final product, particularly in applications such as the production of methylene diphenyl diisocyanate (MDI). google.com

A summary of key isomeric byproducts and influential factors is presented below:

| Isomeric Byproduct/Side Product | Formation Pathway | Influential Factors |

| 2,4'-Methylene diphenyl diamine | Aniline addition to the ortho position of the intermediate carbocation. mdpi.com | Reaction temperature, catalyst type, and concentration. sabtechmachine.com |

| 2,2'-Methylene diphenyl diamine | Aniline addition to the ortho position of the intermediate carbocation. mdpi.com | Reaction temperature, catalyst type, and concentration. sabtechmachine.com |

| N-methyl compounds | Reaction of formaldehyde with the amino groups. google.com | Molar ratio of reactants, reaction time. |

| Higher oligomers | Further condensation reactions between MDA molecules and formaldehyde. nasa.gov | Reactant stoichiometry, reaction time, and temperature. sabtechmachine.com |

Alternative and Specialized Synthetic Approaches for Substituted Aminobenzyl Systems

Beyond the classical condensation reactions, researchers have explored alternative synthetic methodologies to access substituted aminobenzyl systems with greater control and to generate novel analogs. These approaches often leverage different reaction mechanisms to achieve specific substitution patterns and functionalities.

Exploration of Imine Condensation-Isoaromatization Strategies

A notable alternative approach for the synthesis of substituted aniline derivatives involves a sequence of imine condensation followed by isoaromatization. beilstein-journals.orgnih.govresearchgate.net This catalyst- and additive-free method provides a pathway to 2-benzyl N-substituted anilines from the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. beilstein-journals.orgnih.gov The reaction proceeds smoothly, affording a range of synthetically useful aniline derivatives in yields from acceptable to high. beilstein-journals.orgresearchgate.net

The reaction mechanism is believed to initiate with the reaction of the (E)-2-arylidene-3-cyclohexenone with a primary amine to form a cyclohexenylimine intermediate. nih.gov This is followed by an isoaromatization step, which involves an imine–enamine tautomerization and a shift of the exocyclic double bond to generate the stable aniline product. beilstein-journals.orgnih.gov A competing reaction pathway that can occur is a base-promoted phenol (B47542) formation through self-tautomerization of the cyclohexenone, particularly when the arylidene group bears a strong electron-withdrawing group. beilstein-journals.orgnih.gov The choice of solvent is critical, with dimethoxyethane (DME) often providing superior results. beilstein-journals.org This strategy is characterized by its operational simplicity, mild reaction conditions, and the avoidance of metal catalysts. beilstein-journals.orgnih.govresearchgate.net

The versatility of this method has been demonstrated with a variety of primary amines, including those with different electronic properties and steric hindrance, as well as both linear and cyclic amines. nih.gov The resulting N-substituted anilines can be further manipulated, for example, through debenzylation via catalytic hydrogenation or N-methylation. beilstein-journals.org

Synthesis of Analogs and Precursors with Related Aminobenzyl Motifs

The synthesis of analogs and precursors related to this compound is crucial for developing new materials and understanding structure-activity relationships. A variety of synthetic strategies have been employed to create molecules with related aminobenzyl motifs.

One important transformation is the hydrogenation of this compound itself to produce 2,4-bis(aminocyclohexylmethyl)cyclohexylamine. google.com This saturated triamine serves as a valuable intermediate for the preparation of the corresponding triisocyanate, which is a key component in the manufacturing of polyurethane materials. google.com

Another relevant precursor is 2,4-bis(hydroxymethyl)aniline, which can be synthesized and utilized as a self-eliminating double-release linker in drug delivery systems. renyi.hu This building block allows for the construction of linear self-eliminating systems that can release two effector molecules upon activation. The synthesis of model compounds with tryptamine (B22526) has been used to study the elimination kinetics of these systems. renyi.hu

The synthesis of various aniline derivatives with specific substitutions is also an active area of research. For instance, N-monomethylaniline and N,N-dimethylaniline analogs of certain bioactive molecules have been synthesized through multi-step procedures involving protection, N-alkylation, and deprotection steps. nih.gov Furthermore, copolymers of aniline with aminobenzoic acids have been synthesized through chemical oxidation polymerization to create new conductive polymers with modified properties. researchgate.net The synthesis of quinazoline (B50416) and quinazolinone derivatives, which are structurally related to fused aminobenzyl systems, has also been extensively explored, often starting from anthranilic acid or its derivatives. arabjchem.org These synthetic efforts highlight the broad interest in creating a diverse range of molecules based on the aminobenzyl scaffold for various applications.

Chemical Transformations and Derivative Synthesis of 2,4 Bis P Aminobenzyl Aniline

Catalytic Hydrogenation for Aliphatic Analogs and Polyisocyanate Precursors

The aromatic rings of 2,4-Bis(p-aminobenzyl)aniline can be converted to their saturated alicyclic counterparts through catalytic hydrogenation. This transformation yields 2,4-bis(4-aminocyclohexylmethyl)cyclohexylamine, a cycloaliphatic triamine with significant industrial potential. google.com

The hydrogenation process involves treating this compound with hydrogen gas at elevated temperature and pressure in the presence of a suitable catalyst. Ruthenium-based catalysts are particularly effective for the ring hydrogenation of aromatic amines. google.comgoogle.comdntb.gov.uadtu.dk A specific method involves using a ruthenium on carbon (Ru/C) catalyst in a solvent such as dioxane at approximately 180°C under a pressure of about 2000 psig. google.com The reaction proceeds until the theoretical amount of hydrogen is absorbed, signifying the complete saturation of the three aromatic rings. The resulting product, 2,4-bis(4-aminocyclohexylmethyl)cyclohexylamine, is a clear, colorless syrup, substantially free of the original aromatic material. google.com

This aliphatic triamine is a crucial intermediate for the preparation of the corresponding triisocyanate. google.com The conversion to a triisocyanate is typically achieved by phosgenation. The resulting aliphatic triisocyanate is a valuable monomer in the production of polyurethane materials, such as foams, coatings, and elastomers, where it can impart enhanced light stability and weather resistance compared to its aromatic counterparts.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | 5% Ruthenium on Carbon (Ru/C) | google.com |

| Solvent | Dioxane | google.com |

| Temperature | ~180°C | google.com |

| Pressure | ~2000 psig | google.com |

| Product | 2,4-bis(4-aminocyclohexylmethyl)cyclohexylamine | google.com |

Formation of Polymeric Architectures

The presence of three primary amine groups makes this compound an ideal monomer for creating highly crosslinked and thermally stable polymeric networks.

This compound can be copolymerized with various bifunctional monomers to produce three-dimensional polymer networks. These reactions leverage the nucleophilic nature of the amine groups to react with electrophilic centers on the comonomers.

Polyimides: Reaction with aromatic tetracarboxylic dianhydrides, such as pyromellitic dianhydride (PMDA) or 4,4'-hexafluoroisopropylidenediphthalic anhydride (B1165640) (6FDA), proceeds via a two-step process. nih.govresearchgate.netkoreascience.krsemanticscholar.org First, a soluble poly(amic acid) precursor is formed at room temperature. Subsequent thermal or chemical imidization leads to the formation of a highly crosslinked, insoluble, and thermally stable polyimide network. The trifunctionality of the amine ensures the creation of a robust network structure.

Polyamides: Low-temperature solution polycondensation with bifunctional diacid chlorides (e.g., isophthaloyl chloride or terephthaloyl chloride) yields crosslinked polyamides. researchgate.netncl.res.inncl.res.inresearchgate.netnih.gov The reaction is typically carried out in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The resulting aromatic polyamides are known for their excellent thermal stability and mechanical strength, which are further enhanced by the crosslinked structure imparted by the triamine.

The trifunctional nature of this compound makes it an effective crosslinking agent, or hardener, for thermosetting resins, particularly epoxy systems. appliedpoleramic.compcimag.com Aromatic amines are a major class of curing agents used to produce high-performance epoxy matrices. appliedpoleramic.compcimag.come3s-conferences.orgthreebond.co.jp

In the curing of epoxy resins, such as those based on the diglycidyl ether of bisphenol A (DGEBA), each active hydrogen on the amine groups can react with an epoxy group in a ring-opening addition reaction. appliedpoleramic.com Since this compound has six active hydrogens (two per primary amine group), it possesses a high functionality for crosslinking.

The curing process involves the nucleophilic attack of the amine nitrogen on the carbon atom of the epoxy ring, leading to the formation of a secondary amine and a hydroxyl group. This newly formed secondary amine can then react with another epoxy group to form a tertiary amine and a second hydroxyl group. appliedpoleramic.com Because the molecule has three primary amine groups to begin with, its incorporation into the epoxy resin system results in a dense, three-dimensional network. This high crosslink density typically leads to materials with high glass transition temperatures (Tg), excellent chemical resistance, and superior mechanical properties compared to systems cured with difunctional amines. threebond.co.jppaint.org Aromatic amine hardeners generally require elevated temperatures to achieve effective curing. appliedpoleramic.com

| Polymer System | Role of this compound | Reacting Comonomer (Example) | Resulting Linkage |

|---|---|---|---|

| Polyimides | Trifunctional Monomer/Crosslinker | Pyromellitic dianhydride (PMDA) | Imide |

| Polyamides | Trifunctional Monomer/Crosslinker | Terephthaloyl chloride (TPC) | Amide |

| Epoxy Resins | Curing Agent/Crosslinker | Diglycidyl ether of bisphenol A (DGEBA) | Carbon-Nitrogen Bond (from epoxy ring-opening) |

Functionalization and Modification of Amine Centers

The primary amine groups of this compound are amenable to various chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties.

N-substitution involves replacing one or both hydrogen atoms of the primary amine groups with other functional groups, such as alkyl or acyl chains.

N-Acylation: This reaction converts the primary amines into amides and is a fundamental transformation in organic chemistry. nih.govbath.ac.uk Acylation can be achieved using acylating agents like acid chlorides or acid anhydrides. youtube.com This transformation can be used to alter the reactivity of the amine groups. For instance, acylation of an aniline (B41778) can serve as a protecting group strategy during electrophilic aromatic substitution reactions, moderating the powerful activating effect of the amino group. youtube.com The amide can later be hydrolyzed back to the amine. Acetylation is also a method to reduce the net positive charge of polyamines. nih.govtaylorfrancis.com

N-Alkylation: The introduction of alkyl groups onto the amine nitrogens can be accomplished through various methods, such as reductive alkylation with aldehydes or ketones, or reaction with alkyl halides. The synthesis of N-alkylated polyaniline derivatives has been shown to increase their solubility in common organic solvents. researchgate.net Applying these methods to this compound could produce derivatives with modified solubility and physical properties.

Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ekb.egnih.govresearchgate.net This reaction is typically reversible and involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule to form the characteristic C=N double bond. nih.govacs.org

Given that this compound possesses three primary amine groups, it can react with up to three equivalents of an aldehyde or ketone. This can lead to the formation of complex, multi-imine structures. The reaction with aromatic aldehydes, for instance, can be carried out by simply mixing the reactants, sometimes under solvent-free mechanochemical conditions or by refluxing in a suitable solvent like ethanol. ijtsrd.comresearchgate.net

The formation of Schiff bases from multifunctional amines and aldehydes can lead to the creation of sophisticated molecular architectures, including macrocycles and polymers. nih.govacs.org The properties of the resulting Schiff base derivatives are highly dependent on the structure of the carbonyl compound used, allowing for the tuning of electronic, optical, and coordination properties.

Incorporation into Self-Immolative Linker Systems

The trifunctional aniline core of this compound, featuring amino groups at the para positions of the benzyl (B1604629) substituents and a central aniline nitrogen, presents a strategic scaffold for the design of self-immolative linker systems. These systems are engineered to remain stable until a specific triggering event initiates a cascade of elimination reactions, leading to the release of attached molecular payloads. Aniline-based cores with substituents at the 2,4-positions are known to undergo facile fragmentation through both 1,4- and 1,6-elimination pathways, making them valuable components in constructing advanced drug delivery systems or molecular sensors. reading.ac.uk

The general architecture involves masking the primary aniline nitrogen with a trigger group. Upon activation—which can be initiated by enzymatic cleavage, chemical reaction, or external stimuli like light—the trigger is removed, liberating the aniline's lone pair of electrons. This liberation initiates a rapid, spontaneous electronic cascade that results in the cleavage of carbamate (B1207046) or ether bonds at the benzylic positions, thereby releasing the payload molecules. The 2,4-disubstituted pattern is particularly advantageous as it allows for the attachment of two distinct payloads or linker components, enabling multi-release or linear self-eliminating systems. renyi.hu

The design of self-immolative systems based on a this compound framework hinges on the principle of stabilizing the aniline nitrogen to prevent premature decomposition, followed by a controlled, rapid activation in response to a specific stimulus. sigutlabs.com The core design involves modifying the primary aniline group with a trigger that, once cleaved, initiates the sequential or simultaneous 1,4- and 1,6-elimination reactions.

Key Design Principles:

Trigger Group Selection: The choice of the trigger is paramount and dictates the activation conditions. Common triggers include enzyme-labile groups (e.g., moieties cleaved by cathepsin B or β-glucuronidase) for targeted release in pathological tissues, or chemically labile groups like a 4-nitrobenzyloxycarbonyl moiety, which can be reduced to an electron-donating aminobenzyl group to initiate the cascade. renyi.hunih.gov The trigger's function is to mask the electron-donating ability of the aniline nitrogen, thereby maintaining the stability of the entire construct. researchgate.net

Payload Attachment: Payloads, such as therapeutic agents or reporter molecules, are typically attached to the benzylic positions via carbamate linkages. The p-aminobenzyloxycarbonyl (PABC) spacer is a well-established and efficient self-eliminating structure used for this purpose. renyi.huresearchgate.net Upon activation of the central aniline, the electronic cascade destabilizes these carbamate bonds, leading to their cleavage and the release of the payload.

Electronic Cascade Control: The efficiency of the release is governed by the electronic properties of the aniline core. The free amino group, once unmasked, donates electrons into the aromatic ring, facilitating the formation of transient aza-quinone methide intermediates. researchgate.netresearchgate.net This process drives the elimination reactions. In the context of a 2,4-disubstituted aniline core, the system can be designed for a dual release, with one payload released via a 1,6-elimination and the other via a 1,4-elimination. renyi.hu

Linear Self-Eliminating (LSE) Systems: The bifunctional nature of the 2,4-disubstituted core allows for its use as a monomer unit in linear self-eliminating oligomers. In such a design, one benzylic position is used to link to the next monomer in the chain, while the other carries the payload. Activation of a single trigger at the terminus of the oligomer initiates a domino-like disassembly of the entire backbone, releasing all attached payloads. renyi.hu

The kinetics of the elimination cascade are a critical factor in the efficacy of self-immolative linkers, as the rate of payload release must be sufficiently rapid to achieve the desired therapeutic or diagnostic effect. renyi.hu In systems derived from 2,4-disubstituted anilines, two distinct elimination pathways—1,6-elimination and 1,4-elimination—are possible, and their relative rates are crucial for the release profile.

Research on the closely related model compound, 2,4-bis(hydroxymethyl)aniline, provides valuable insight into the kinetic behavior of these systems. By studying model compounds designed to isolate each pathway, it has been demonstrated that the rates of the two elimination reactions can differ significantly. renyi.hu

Kinetic Findings from Model Systems:

1,6-Elimination vs. 1,4-Elimination: Studies on linear self-eliminating (LSE) systems built from 2,4-bis(hydroxymethyl)aniline revealed that the 1,6-benzyl elimination, which is responsible for the degradation of the linear chain, occurs much faster than the 1,4-benzyl elimination, which releases the side-chain effector molecule. renyi.hucapes.gov.br

Half-Life of Elimination: The half-life (t½) for the elimination reactions provides a quantitative measure of the release rate. For model systems based on 2,4-bis(hydroxymethyl)aniline, HPLC analysis was used to determine the kinetics of disassembly following the triggering event.

The table below summarizes the kinetic data obtained from model compounds designed to study the 1,4- and 1,6-elimination pathways, as well as a linear dimer, after triggering via the reduction of a 4-nitrobenzyloxycarbonyl group.

| Model Compound | Elimination Pathway(s) | Measured Half-Life (t½) |

|---|---|---|

| 1,4-Elimination Model | 1,4-Elimination | 150 minutes |

| 1,6-Elimination Model | 1,6-Elimination | 9 minutes |

| Linear Dimer Model | 1,6-Elimination (Chain Degradation) & 1,4-Elimination (Payload Release) | 11 minutes (overall disassembly) |

Data adapted from studies on 2,4-bis(hydroxymethyl)aniline model systems, which serve as a proxy for the kinetic behavior of 2,4-disubstituted aniline linkers. renyi.hu

These findings indicate that in a linear system constructed from a 2,4-disubstituted aniline core, the backbone degradation via 1,6-elimination is significantly faster than the release of the payload from the side chain via 1,4-elimination. renyi.hu This kinetic profile is essential for designing systems where rapid fragmentation of a larger carrier is desired prior to the release of the active molecules.

Advanced Applications in Polymer Science and Materials Chemistry

Role as a Curing Agent in Epoxy Resin Systems

2,4-Bis(p-aminobenzyl)aniline is recognized as an effective curing agent, or hardener, for epoxy resin systems. pcimag.compolymerinnovationblog.com Amine hardeners are a diverse and widely used class of compounds for curing epoxies, and the final properties of the thermoset are significantly influenced by the chemical structure of the amine selected. pcimag.commdpi.com As a polyfunctional aromatic amine, this compound is employed in applications where high thermal and mechanical performance is required. polymerinnovationblog.commdpi.com

Influence on Curing Behavior and Network Formation

The curing of an epoxy resin with an amine involves a step-growth polymerization process where the primary amine groups react with epoxy groups to form secondary amines, which then react with additional epoxy groups to create tertiary amines. nih.govnih.gov This sequence of reactions builds a three-dimensional, cross-linked network, transforming the low-viscosity resin into a rigid thermoset. nih.gov

The structure of this compound plays a critical role in this process. As an aromatic amine, it is generally less reactive than its aliphatic counterparts due to the weaker nucleophilicity of the amine groups, a result of the electron-withdrawing nature of the benzene (B151609) rings. nih.gov This lower reactivity can be advantageous, providing a longer pot-life and a broader processing window, which is essential for manufacturing large or complex composite parts. mdpi.com

The bulky and complex structure of this compound influences the molecular packing of the resulting polymer network. ippi.ac.ir The arrangement and steric hindrance of the benzyl (B1604629) groups can affect the cross-linking density and the final mechanical properties of the cured resin. mdpi.comippi.ac.ir Research on various aromatic amines has shown a direct relationship between the molecular packing achieved during curing and the tensile strength of the epoxy. ippi.ac.ir The formation of a highly cross-linked network when using a trifunctional amine like this compound typically results in a high glass transition temperature (Tg) and excellent chemical resistance in the final product. polymerinnovationblog.com

Formulation Development and Composite Integration

In formulation development, this compound is incorporated into epoxy systems intended for high-performance composites, adhesives, and coatings. polymerinnovationblog.com These formulations are often used with reinforcing materials such as carbon fiber and fiberglass to create composite materials with superior strength-to-weight ratios. nih.gov The compatibility of the amine with the epoxy resin and any fillers or additives is crucial for achieving a homogeneous, high-quality final product. nih.govresearchgate.net

The compound has been cited as a suitable hardener in curable compositions for producing articles such as electronic laminates and automotive parts. pcimag.com Its inclusion helps to achieve desired properties in the cured thermoset, such as high heat resistance and mechanical stability. pcimag.com Furthermore, it is listed as a potential curing agent for hybrid coatings prepared from glycidyl (B131873) carbamate (B1207046) resins, which can be cured at ambient or elevated temperatures. polymerinnovationblog.com

Precursors for Polyurethane and Polyurea Development

The reactive amine groups of this compound make it an excellent precursor for the synthesis of polyurea and polyurethane polymers. The fundamental reaction for polyurea formation is the step-growth polymerization between a polyamine and a polyisocyanate. mdpi.com this compound is explicitly mentioned as a suitable aromatic amine for this reaction. mdpi.comippi.ac.ir

In the production of polyurea and polyurea-polyurethane elastomers, an isocyanate-terminated prepolymer is often first formed and subsequently reacted with an amine-functional compound. ippi.ac.ir this compound can serve as the amine chain extender in these systems, reacting with the isocyanate groups to form the characteristic urea (B33335) linkages that define the polymer backbone. mdpi.comippi.ac.ir

A specific application is found in the formulation of heat-curable, one-package polyurethane resin compositions. google.com A patent for such a system describes a mixture where a blocked isocyanate prepolymer is combined with this compound. google.com The system remains stable at room temperature but cures upon heating, making it suitable for applications like automotive seam sealing. google.com

Table 1: Example Formulation of a Heat-Curable Polyurethane Mixture This interactive table details a specific formulation for a one-component mixture as described in the cited literature. google.com

| Component | Amount (g) | Role | Curing Conditions |

| Methyl ethyl ketoxime blocked prepolymer | 50.0 | Isocyanate Precursor | 250° F (121° C) for 30 minutes |

| This compound | 5.3 | Curing Agent (Polyamine) | |

| Antifoaming agent | 0.04 | Additive |

Utilization in Advanced Functional Materials

Beyond its primary roles in epoxy and polyurethane systems, this compound is utilized in the development of various advanced functional materials, including specialized coatings and polymeric composites.

Development of Resin Enamel Coatings and Related Polymeric Composites

The compound's utility extends to specialized coating applications. The heat-curable polyurethane sealant formulation mentioned previously, which uses this compound as a curing agent, is specifically noted for its adaptability for use under high-solids acrylic enamel paints. google.com This makes it valuable in automotive manufacturing, where sealants must be compatible with subsequent painting and finishing processes. google.com It has also been listed as a component in high heat epoxy powder coatings, which provide protective and durable finishes for industrial applications. epo.org

Application as an Antioxidant in Polymer Systems

Aromatic amines as a chemical class are known to function as primary antioxidants, which act by interrupting degradation processes in polymers. basf.comperformanceadditives.us They operate as "radical scavengers," reacting rapidly with free radicals that form due to exposure to heat, light, or mechanical stress, thereby protecting the polymer from oxidation. basf.compqri.org This mechanism helps to prevent the loss of mechanical, physical, and optical properties in the material. basf.com

While this compound belongs to this class of aromatic amines, and its chemical structure is capable of reacting with strong oxidizing agents, specific research detailing its efficacy and application as a primary antioxidant or stabilizer in polymer systems is not widely documented in the reviewed literature. nih.gov The use of other aromatic amines as antioxidants is established, particularly in rubber and some polyurethane applications, but in other polymer systems, non-amine antioxidants like hindered phenols are often preferred to avoid issues such as discoloration. basf.comresearchgate.net

Table 2: Properties of this compound This table summarizes key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₁N₃ | lookchem.com |

| Molecular Weight | 303.40 g/mol | lookchem.com |

| Appearance | Brown solid | nih.gov |

| Melting Point | 133-135 °C | lookchem.com |

| Boiling Point (est.) | 434.33 °C | lookchem.com |

| Flash Point (est.) | 316.2 °C | lookchem.com |

| Water Solubility | Insoluble | nih.govnoaa.gov |

| Reactive Group | Aromatic Amines | nih.gov |

Design of Responsive Polymeric Delivery Platforms

The incorporation of specific chemical moieties into polymer backbones can impart "smart" or "intelligent" properties, allowing the resulting materials to respond to specific environmental stimuli. These stimuli-responsive polymers are at the forefront of advanced materials science, particularly in the design of sophisticated drug delivery platforms. The amine functionalities present in this compound offer potential reactive sites for the synthesis of polymers, such as polyamides and polyimides. In principle, the aromatic amine groups could be utilized to create polymers with pH-sensitive domains or as points for post-polymerization modification to introduce other responsive functionalities.

However, a comprehensive review of the scientific literature and patent databases does not yield specific research detailing the use of this compound in the design and development of responsive polymeric delivery platforms. While there is extensive research on stimuli-responsive polymers for drug delivery, and numerous studies on the synthesis of high-performance polymers from various aromatic amines, a direct link to this compound for this particular application is not documented in the available resources.

Therefore, a detailed discussion of its specific role, supported by research findings and data tables on its performance in responsive delivery systems, cannot be provided at this time. Further research would be required to explore the potential of incorporating this compound into polymer structures to create materials that can respond to physiological or external stimuli for controlled cargo release.

Computational and Theoretical Investigations of 2,4 Bis P Aminobenzyl Aniline Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For a multi-ring aromatic amine such as 2,4-Bis(p-aminobenzyl)aniline, these methods can determine the most stable three-dimensional structure and map its electronic properties.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry used to investigate molecular structures and energies. DFT methods, such as those employing the B3LYP functional, are known for their balance of computational cost and accuracy in predicting the geometries and vibrational frequencies of organic molecules nih.govmdpi.com. Ab initio methods, while often more computationally intensive, can provide highly accurate results. For instance, high-level composite ab initio methods like G3MP2B3 have been successfully applied to study the complex reaction mechanisms involved in the formation of methylenedianiline (MDA) isomers, which are structurally related to this compound mdpi.comnih.gov.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability researchgate.netresearchgate.net.

For polycyclic aromatic hydrocarbons (PAHs), a class of compounds related to this compound, the HOMO-LUMO gap generally decreases as the size of the molecule increases, which corresponds to higher reactivity frontiersin.org. Computational methods like DFT can be used to calculate the energies of these orbitals and visualize their distribution across the molecule youtube.com. In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) rings, particularly the nitrogen atoms and the aromatic π-systems, indicating these are the most probable sites for electrophilic attack. The LUMO would be distributed over the aromatic rings, representing the likely sites for nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other reagents.

The acidity constant (pKa) is a measure of a compound's acidity or basicity in solution and is crucial for understanding its behavior in different pH environments. Computational methods can predict pKa values by calculating the Gibbs free energy change of the protonation/deprotonation reaction nih.gov. Various approaches, including DFT functionals like CAM-B3LYP combined with solvation models such as the Solvation Model based on Density (SMD), have shown high accuracy in predicting the pKb (and thus pKa) of anilines and other primary amines researchgate.netnih.gov.

For this compound, which has three amino groups, multiple protonation steps are possible. Computational models can be used to determine the pKa for each of these groups, identifying the most basic site. A predicted pKa value for this compound is approximately 5.16 lookchem.com. Furthermore, studies on the formation of related MDA isomers have used computational methods to estimate the relative pKa of key reaction intermediates, demonstrating the utility of these techniques in complex reaction systems mdpi.comnih.govresearchgate.net.

Thermodynamic and Kinetic Modeling of Reactions

Understanding the formation of this compound, typically as a component in mixtures of methylenedianiline (MDA) isomers from the reaction of aniline and formaldehyde (B43269), requires detailed thermodynamic and kinetic modeling researchgate.netresearchgate.net. Such models can predict the most favorable reaction pathways and the distribution of products under various conditions.

The reaction between aniline and formaldehyde in an acidic medium to form MDA isomers is a multi-step process involving several intermediates and transition states mdpi.com. A reaction coordinate analysis maps the energy of the system as it progresses from reactants to products. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products) along a proposed pathway, a detailed energy profile can be constructed.

High-level ab initio calculations (e.g., G3MP2B3) have been used to model this reaction, revealing that the initial addition of formaldehyde to aniline can be a significant kinetic bottleneck mdpi.com. The subsequent steps involve dehydration, the formation of electrophilic intermediates, and finally, the reaction of these intermediates with another aniline molecule. The energy profile for the formation of this compound would be calculated in a similar manner, identifying the rate-determining step and the relative stability of all intermediates involved in its specific formation pathway. For example, in the reaction of methyl radicals with aniline, potential energy surfaces have been established to identify transition states and intermediates for addition at different positions on the aniline ring nih.gov.

In the synthesis of MDA, a mixture of isomers, including 2,4'-MDA, 4,4'-MDA, and higher oligomers, is typically formed. The compound this compound can be considered a precursor or an intermediate in the formation of more complex structures within this mixture. Computational modeling is essential for understanding the factors that control the selectivity of this reaction.

Thermodynamic and kinetic analyses of the aniline-formaldehyde condensation have shown that the formation of the 2,4-isomer (an analogue of this compound) is competitive with the formation of the 4,4'-isomer mdpi.comnih.gov. Calculations indicate that aniline addition to the ortho position has a low activation barrier, and in some solvent models, the transition state is even submerged, suggesting a very fast reaction mdpi.com. This implies that the formation of 2,4-linked products is kinetically plausible and can be a significant side reaction in MDA production mdpi.comnih.govresearchgate.net. By analyzing the energetic descriptions of competing pathways, computational studies can guide the optimization of reaction conditions to favor the formation of a desired isomer and minimize byproducts researchgate.netoriprobe.com.

Mentioned Compounds

Intermolecular Interactions and Solid-State Characteristics

The solid-state properties of a molecular compound like this compound are fundamentally governed by the nature and strength of its intermolecular interactions. These non-covalent forces dictate how the molecules arrange themselves in a crystal lattice, which in turn influences macroscopic properties such as melting point, solubility, and stability. Computational chemistry offers powerful tools to dissect these complex interactions.

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal. This technique partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for a molecule (the promolecule) dominates the corresponding distribution for the entire crystal (the procrystal). The resulting surface is color-coded to highlight different types of intermolecular contacts and their relative strengths.

Key features mapped on the Hirshfeld surface include:

dnorm (Normalized Contact Distance): This property is mapped onto the Hirshfeld surface to identify significant intermolecular contacts. Red regions indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. White areas represent contacts approximately equal to the van der Waals radii, and blue regions signify longer contacts.

Shape Index: This descriptor helps to identify characteristic patterns of intermolecular packing, such as π-π stacking interactions, which are common in aromatic compounds.

Hypothetical Data Table for Hirshfeld Surface Analysis of this compound:

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | ~ 40-50% |

| C···H / H···C | ~ 20-30% |

| N···H / H···N | ~ 10-15% |

| C···C | ~ 5-10% |

| Other | < 5% |

This table is illustrative and represents typical values for similar aromatic amines. Actual values for this compound would require specific crystallographic data and computational analysis.

The electronic absorption spectrum of a molecule can be influenced by the surrounding solvent, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited electronic states of the molecule. The polarity, hydrogen bonding capability, and polarizability of the solvent can alter the energy gap between these states, leading to shifts in the absorption maxima (λmax).

Bathochromic Shift (Red Shift): A shift to longer wavelengths, indicating a stabilization of the excited state relative to the ground state.

Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths, suggesting a greater stabilization of the ground state compared to the excited state.

For aniline and its derivatives, the lowest energy electronic transitions are typically π → π* in nature. In polar solvents, these compounds often exhibit a red shift due to the generally larger dipole moment of the excited state compared to the ground state. Specific interactions, such as hydrogen bonding between the amino groups of this compound and protic solvent molecules, can also significantly contribute to these shifts.

Theoretical investigations of solvatochromism often employ quantum mechanical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), combined with a model for the solvent. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium. This allows for the calculation of electronic transition energies in different solvent environments, predicting the direction and magnitude of the solvatochromic shifts.

Hypothetical Data Table for Solvent Effects on the Primary π → π Transition of this compound:*

| Solvent | Dielectric Constant (ε) | λmax (nm) | Solvatochromic Shift (nm) |

| n-Hexane | 1.88 | (Reference) | 0 |

| Dichloromethane | 8.93 | (Expected > Reference) | Positive (Red Shift) |

| Ethanol | 24.55 | (Expected > Dichloromethane) | Positive (Red Shift) |

| Acetonitrile (B52724) | 37.5 | (Expected > Ethanol) | Positive (Red Shift) |

| Water | 80.1 | (Expected Largest Shift) | Positive (Red Shift) |

This table is illustrative and based on the expected behavior of similar aromatic amines. The actual absorption maxima and the magnitude of the shifts for this compound would need to be determined experimentally or through specific TD-DFT calculations.

Advanced Analytical Techniques for Research on 2,4 Bis P Aminobenzyl Aniline and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for confirming the chemical structure of 2,4-Bis(p-aminobenzyl)aniline and tracking its conversion during chemical reactions.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of this compound, the FT-IR spectrum provides clear evidence of its key structural features. The spectrum is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. For instance, the presence of primary amine (-NH₂) groups is confirmed by characteristic stretching vibrations. ekb.egresearchgate.net Aromatic rings and methylene (B1212753) bridges also produce distinct signals. When this compound undergoes polymerization, such as in the formation of polyimides, FT-IR can be used to monitor the reaction by observing the disappearance of amine peaks and the appearance of new peaks characteristic of imide linkages.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretching | 3200-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (-CH₂-) | Stretching | 2850-2960 |

| Aromatic C=C | Ring Stretching | 1500-1600 |

Data compiled from general spectroscopic principles and analysis of related aromatic amine compounds. ekb.egresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the amine protons, and the methylene bridge protons. The integration of these signals corresponds to the number of protons in each unique chemical environment, while the splitting patterns (multiplicities) reveal information about neighboring protons. rsc.orgrsc.org

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a distinct electronic environment. This allows for the unambiguous confirmation of the number and type of carbon atoms, including the substituted and unsubstituted carbons of the aniline (B41778) and benzyl (B1604629) rings, as well as the methylene carbons. rsc.orgrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |

|---|---|---|---|

| -NH₂ Protons | ¹H | 3.5 - 5.0 | Broad Singlet |

| -CH₂- Protons | ¹H | ~3.8 | Singlet |

| Aromatic Protons | ¹H | 6.5 - 7.5 | Multiplets, Doublets |

| -CH₂- Carbon | ¹³C | ~40 | - |

Predicted values are based on the analysis of similar aromatic amine structures and standard NMR correlation tables. rsc.orgrsc.orgrsc.org

Chromatographic Techniques for Compositional Analysis and Purity Assessment

Chromatography is essential for separating complex mixtures, assessing the purity of compounds, and analyzing the distribution of molecular weights in oligomeric and polymeric systems.

When this compound is used as a monomer to synthesize oligomers or polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting molecular weight distribution. GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller ones. This technique is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.net This information is critical for understanding how reaction conditions affect the final polymer structure and properties.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of individual components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is an effective method for purity assessment. sielc.com A specific method for its analysis involves using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com

Furthermore, HPLC is invaluable for monitoring the progress of reactions involving this compound. By taking aliquots from a reaction mixture at different time intervals and analyzing them by HPLC, one can quantify the consumption of the reactant and the formation of products. This allows for the detailed study of reaction kinetics, helping to optimize reaction conditions such as temperature, catalyst loading, and reaction time.

Thermal Analysis for Polymerization and Degradation Studies

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. For polymers derived from this compound, these methods provide crucial insights into their thermal stability, polymerization behavior, and degradation mechanisms.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature of polymers, which is a key indicator of their thermal stability. The resulting TGA curve provides information on degradation patterns and the amount of residual char at high temperatures. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. DSC is used to identify thermal transitions such as the glass transition temperature (Tg), which is critical for defining the service temperature range of an amorphous polymer. It can also be used to study curing (cross-linking) reactions in thermosetting resins derived from this compound by measuring the heat released during the reaction.

Together, these thermal analysis techniques are vital for characterizing the high-performance polymers often synthesized from complex aromatic amines, ensuring they meet the stringent requirements for applications in demanding environments. researchoutreach.orgmsstate.edu

Differential Scanning Calorimetry (DSC) for Cure Kinetics

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the cure kinetics of thermosetting resins, including those formulated with this compound as a curing agent or monomer. DSC measures the difference in heat flow between a sample and a reference as a function of temperature or time. The curing process of resins, such as epoxies, with amine hardeners is an exothermic reaction, releasing heat that is detected by the DSC instrument.

By monitoring this heat flow, the extent of the reaction, or degree of cure (α), can be determined. The total heat released during the reaction (ΔH₀) is proportional to the total number of chemical bonds formed. The rate of cure (dα/dt) at any given time is proportional to the instantaneous heat flow.

DSC experiments can be conducted under two primary modes:

Isothermal: The sample is quickly heated to a specific temperature, which is then held constant while the heat flow is measured over time. This provides data on the reaction rate at a constant temperature.

From the collected data, crucial kinetic parameters can be calculated using various models, such as the Arrhenius equation, to determine the activation energy (E), the pre-exponential factor (A), and the order of reaction (n). This information is vital for optimizing curing cycles in manufacturing processes, ensuring that the resulting polymer network is fully formed and possesses the desired mechanical and thermal properties.

Table 1: Representative Cure Kinetics Parameters for an Epoxy-Amine System Determined by DSC

| Kinetic Parameter | Symbol | Typical Value Range | Unit |

| Activation Energy | E | 50 - 80 | kJ/mol |

| Pre-exponential Factor | A | 10⁵ - 10⁹ | s⁻¹ |

| Reaction Order | n | 1 - 2 | - |

| Total Enthalpy of Cure | ΔH₀ | 300 - 500 | J/g |

Note: Data are representative of typical epoxy-amine systems and serve as an illustrative example.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of this compound and, more importantly, the polymers and composites derived from it. TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere (e.g., nitrogen or air). The resulting data, typically plotted as mass percentage versus temperature, provides a thermal stability profile of the material.

Key information obtained from a TGA curve includes:

Onset of Decomposition (Tonset): The temperature at which significant mass loss begins, indicating the start of thermal degradation.

Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, identified by the peak in the derivative of the TGA curve (DTG curve).

Residual Mass (Char Yield): The percentage of the initial mass that remains at the end of the analysis at a high temperature. A higher char yield is often associated with better flame retardancy.

For polymers derived from aromatic amines like this compound, TGA is used to assess their suitability for high-temperature applications. For instance, aromatic polyamides are known for their high thermal stability. A TGA analysis would prove that a polymer based on this aniline is stable up to a certain temperature, beyond which it undergoes degradation through specific decomposition steps. Research on related polyaniline derivatives has shown thermal stability up to temperatures ranging from 217°C to over 300°C.

Table 2: Illustrative TGA Data for an Aromatic Polymer

| Parameter | Description | Example Value |

| T₅% | Temperature at 5% mass loss | 310 °C |

| T₁₀% | Temperature at 10% mass loss | 350 °C |

| Tmax | Temperature of maximum decomposition rate | 425 °C |

| Char Yield @ 800°C | Residual mass in Nitrogen | 60 % |

Note: This data is illustrative for a high-performance aromatic polymer and does not represent this compound itself.

Microscopic and Imaging Techniques for Morphological and Composite Analysis

Microscopy is crucial for visualizing the surface topography and internal structure of materials. For polymers and composites made from this compound, these techniques link the microscale structure to the material's bulk properties.

Scanning Electron Microscopy (SEM) for Fracture Surface and Void Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for investigating the morphology of fracture surfaces in polymers and composites. By scanning a focused beam of electrons over a sample's surface, SEM produces high-resolution images that reveal topographical details. In the context of materials derived from this compound, SEM is used to analyze the failure mechanisms of composites.

Examination of a fracture surface can reveal:

Brittle vs. Ductile Fracture: Smooth surfaces with distinct "river patterns" are characteristic of brittle fracture, while rough, distorted surfaces suggest ductile failure.

Fiber-Matrix Adhesion: In fiber-reinforced composites, SEM can show how well the polymer matrix (derived from the aniline) adheres to the reinforcing fibers. Poor adhesion is indicated by clean fiber pull-outs, whereas good adhesion results in the matrix material remaining on the fiber surface.

Void Content: The presence of voids or pores within the material, which can act as stress concentration points and compromise mechanical strength, can be easily identified and quantified.

Filler Dispersion: For composites containing particulate fillers, SEM can assess the quality of the dispersion. Agglomerates of particles can be seen, which often lead to premature failure.

Field Emission-Scanning Electron Microscopy (FE-SEM)

Field Emission-Scanning Electron Microscopy (FE-SEM) is an advanced form of SEM that uses a field-emission gun as its electron source. This provides a much narrower, more coherent electron beam, enabling significantly higher resolution and greater depth of field than conventional SEM.

FE-SEM is particularly valuable for the morphological analysis of nanocomposites and polymer blends where the features of interest are on the nanometer scale. For derivatives of this compound, FE-SEM would be employed to:

Visualize the dispersion of nanoparticles (e.g., carbon nanotubes, nanoclays) within the polymer matrix.

Examine the fine details of the interfacial region between nanoparticles and the polymer.

Characterize the morphology of multiphase polymer blends, identifying the size and distribution of different polymer domains.

The high-resolution imaging capabilities of FE-SEM provide a deeper understanding of structure-property relationships in these advanced materials.

Diffraction Methods for Crystalline Structure Determination

Diffraction techniques are indispensable for determining the atomic and molecular structure of crystalline materials.

X-ray Diffraction (XRD) for Bulk and Single-Crystal Analysis

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of materials. When a beam of X-rays interacts with a crystalline sample, it is diffracted into specific directions, creating a unique diffraction pattern. This pattern acts as a fingerprint of the material's crystal lattice.

Single-Crystal XRD: This technique is used when a well-ordered single crystal of a compound, such as this compound, is available. It provides the most complete and unambiguous structural information, including the precise positions of each atom in the unit cell, bond lengths, and bond angles. This allows for the complete determination of the molecular structure.

Powder XRD: This method is used for bulk, polycrystalline samples. The resulting pattern consists of a series of peaks at different diffraction angles (2θ). While it does not provide the atomic-level detail of single-crystal XRD, it is crucial for:

Identifying the crystalline phases present in a sample.

Determining the degree of crystallinity in a semi-crystalline polymer derived from this compound.

Calculating the unit cell parameters of the crystal lattice.

Table 3: Example of Single-Crystal X-ray Diffraction Data for a Crystalline Aniline Derivative

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice | Monoclinic |

| Space Group | The specific symmetry group of the crystal | P2₁/c |

| a, b, c | The lengths of the unit cell axes | a = 8.02 Å, b = 16.88 Å, c = 17.01 Å |

| α, β, γ | The angles between the unit cell axes | α = 90°, β = 101.02°, γ = 90° |

| Volume (V) | The volume of the unit cell | 2261 ų |

| Z | The number of molecules per unit cell | 4 |

Note: This data is for the related compound 2-(4-Aminophenyl)-3-[3,4-bis(pyridin-2-ylmethoxy)phenyl]acrylonitrile and is presented for illustrative purposes of the technique's output.

Advanced Mechanical and Material Characterization Techniques

Acoustic Emission (AE) for Flaw Development in Composites

Acoustic Emission (AE) is a sophisticated non-destructive testing (NDT) technique utilized for the real-time monitoring of damage initiation and propagation within materials. nih.govresearchgate.net In the context of composites based on this compound and its derivatives, AE offers a powerful tool for understanding the development of flaws under mechanical or thermal stress. The principle of AE lies in the detection of transient elastic waves generated by the sudden release of energy from localized sources within a material, such as crack initiation and growth. nih.gov

When a composite material is subjected to stress, various failure mechanisms are activated, each releasing energy in the form of stress waves. These waves propagate through the material and can be detected by piezoelectric sensors placed on the surface of the composite. The analysis of these acoustic signals provides valuable insights into the type, location, and severity of the developing flaws.

Detailed research findings on composites analogous to those derived from this compound, such as amine-cured epoxy systems, have demonstrated the efficacy of AE in distinguishing between different failure modes. The primary damage mechanisms in laminated composites include matrix cracking, fiber-matrix debonding, delamination, and fiber breakage. infinitalab.commdpi.combme.hu Each of these mechanisms generates a characteristic acoustic signature, which can be identified by analyzing the parameters of the AE signal.

Key AE signal parameters used for flaw characterization include:

Amplitude: The peak voltage of the signal, which often correlates with the magnitude of the source event.

Duration: The time from the first to the last threshold crossing of the signal.

Energy: A measure of the total elastic energy released by the event.

Frequency: The frequency content of the signal, which is particularly useful for differentiating between failure modes.

Rise Time: The time interval between the first threshold crossing and the peak amplitude.

By clustering these parameters, researchers can establish a correlation between specific signal characteristics and the underlying failure mechanisms. For instance, matrix cracking in epoxy composites typically generates signals with lower amplitudes and frequencies compared to fiber breakage, which is associated with high-amplitude and high-frequency signals.

The table below summarizes typical AE signal characteristics for different failure modes observed in carbon fiber reinforced polymer (CFRP) composites, which serve as a relevant model for advanced composites utilizing matrices derived from complex aromatic amines like this compound.

| Failure Mechanism | Amplitude (dB) | Frequency (kHz) | Energy (aJ) | Duration (µs) |

|---|---|---|---|---|

| Matrix Cracking | 40-60 | 50-150 | Low | <200 |

| Fiber-Matrix Debonding | 55-70 | 150-300 | Moderate | 200-400 |

| Delamination | 60-80 | 250-450 | High | >400 |

| Fiber Breakage | >70 | 300-600 | Very High | Variable |

This data is representative of typical findings for carbon fiber/epoxy composites and serves as an illustrative guide for the types of results that could be expected in studies on composites incorporating this compound.

Recent advancements in AE technology, including the use of wideband sensors and advanced signal processing techniques like wavelet analysis and pattern recognition algorithms, have further enhanced the ability to accurately classify damage mechanisms. mdpi.com For high-performance composites intended for critical structural applications, such as those in the aerospace and automotive industries, the ability to monitor flaw development in real-time using AE is invaluable for ensuring structural integrity and predicting remaining service life.

Future Research Directions and Emerging Opportunities

Sustainable Synthetic Routes and Catalytic Innovations

The industrial synthesis of aromatic amines has traditionally relied on petroleum-based feedstocks and energy-intensive processes. A primary direction for future research is the development of sustainable and "green" synthetic routes for 2,4-Bis(p-aminobenzyl)aniline and its precursors.

Bio-Based Feedstocks: A significant innovation would be the adaptation of biotechnological methods to produce the aniline-based precursors of this compound. Research consortia have already demonstrated success in producing bio-based aniline (B41778) from plant biomass using tailored microorganisms for fermentation, which significantly improves the CO2 footprint compared to conventional methods. Future work could focus on engineering microbial pathways to generate the specific building blocks required for this compound, moving away from fossil fuel dependency.

Catalytic Efficiency: Innovations in catalysis are crucial for improving the efficiency and sustainability of the synthesis. Current research into the synthesis of aromatic amines explores the use of novel nanocomposite catalysts for the reduction of nitroaromatic compounds. mdpi.com The development of reusable, highly efficient catalysts, such as those based on non-noble metals or advanced nanomaterials, could lead to reaction pathways with higher yields, lower energy consumption, and reduced waste generation. mdpi.com Exploring noble-metal-free systems and mild reaction conditions represents a key area of investigation.

| Research Avenue | Potential Impact | Key Technologies |

| Bio-based Precursors | Reduced carbon footprint, independence from fossil fuels. | Industrial biotechnology, microbial fermentation. |

| Advanced Catalysis | Increased reaction efficiency, lower energy costs, reduced waste. | Nanocomposite catalysts, noble-metal-free systems, flow chemistry. mdpi.com |

| Process Intensification | Smaller manufacturing footprint, improved safety. | Continuous flow reactors, 3D-printed fixed bed reactors. mdpi.com |

Development of Novel Polymeric Materials with Tailored Properties

The primary application of this compound is as a monomer or cross-linking agent in the production of high-performance polymers. Its non-linear structure, containing three primary amine groups, allows for the creation of complex polymer architectures beyond simple linear chains.

High-Performance Thermosets: As a curing agent for epoxy resins or a monomer in polyimides, this compound can introduce a high degree of cross-linking, leading to materials with exceptional thermal stability and mechanical strength, which are desirable for the aerospace and electronics industries. Future research will focus on precisely controlling the cross-link density to tailor properties like the glass transition temperature (Tg), coefficient of thermal expansion (CTE), and tensile strength for specific applications.

Solubility and Processability: A major challenge with many high-performance polymers, such as aromatic polyimides, is their poor solubility, which complicates processing. The non-coplanar, branched structure of this compound can disrupt polymer chain packing, potentially improving the solubility of the resulting polymers in common organic solvents without significantly compromising their thermal properties. This would enable easier processing into films, coatings, and composite matrices.